![molecular formula C16H17ClN2O3S B2761819 3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034620-48-7](/img/structure/B2761819.png)
3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine” often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Cyclin-dependent Kinase Inhibitors
Research has explored the synthesis and application of beta-piperidinoethylsulfides, which undergo Cope-type elimination to afford beta-aminoethylsulfones. These compounds have shown potential as inhibitors of cyclin-dependent kinase CDK2, which is crucial in cell cycle regulation and cancer therapy. A specific derivative linked to the 4-position of a phenyl group attached at N-2 of O6-cyclohexylmethylguanine emerged as a potent inhibitor, demonstrating the potential of related compounds in medicinal chemistry (Griffin et al., 2006).
Hedgehog Pathway Inhibitor Metabolism
The metabolism and disposition of GDC-0449, a molecule with a similar pyridine structure, were extensively studied in rats and dogs. GDC-0449 is a Hedgehog signaling pathway inhibitor, and its study provides insights into the metabolic fate of such compounds. The research revealed extensive metabolism involving oxidation and conjugation processes, highlighting the complex metabolic pathways these compounds can undergo (Yue et al., 2011).
Novel Heterocyclic Compounds Synthesis
Studies have focused on synthesizing new pyrazolopyridines and related compounds, demonstrating the versatility of pyridine derivatives in creating diverse bioactive molecules. These synthetic pathways offer a foundation for developing novel therapeutic agents, showcasing the utility of such compounds in drug discovery and development (Ghattas et al., 2003; El‐Emary et al., 2002).
Spin-Crossover and Phase Changes in Iron(II) Complexes
Research into iron(II) complexes of sulfanyl-, sulfinyl-, and sulfonyl-dipyrazolylpyridine ligands has uncovered a delicate interplay between spin-crossover phenomena and crystallographic phase changes. These findings contribute to our understanding of molecular electronics and spintronics, highlighting the role of pyridine derivatives in developing advanced materials (Cook et al., 2015).
Catalytic Syntheses and Biological Activities
The compound and its related derivatives have been used as catalysts and intermediates in the synthesis of biologically active molecules. For instance, magnetically separable graphene oxide anchored sulfonic acid demonstrated high catalytic activity for synthesizing pyrazolopyridine derivatives, showcasing the compound's role in facilitating green chemistry and medicinal applications (Zhang et al., 2016).
Mechanism of Action
Target of Action
It’s known that this compound is often used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, the compound may act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling reactions suggests it plays a role in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
Its role in suzuki–miyaura coupling reactions suggests it contributes to the formation of carbon–carbon bonds , which are crucial in the synthesis of a wide range of organic compounds.
properties
IUPAC Name |
4-[1-(benzenesulfonyl)piperidin-3-yl]oxy-3-chloropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-15-11-18-9-8-16(15)22-13-5-4-10-19(12-13)23(20,21)14-6-2-1-3-7-14/h1-3,6-9,11,13H,4-5,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIBRWYYIGYTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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